1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene

Description

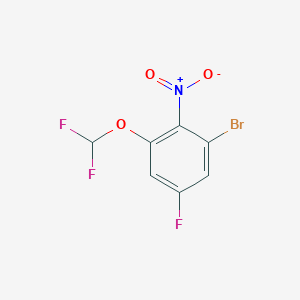

Chemical Structure and Properties 1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene is a halogenated aromatic compound with the molecular formula C₇H₃BrF₃NO₃. Its structure features a benzene ring substituted with bromine (position 1), difluoromethoxy (position 3), fluorine (position 5), and nitro (position 2) groups (Figure 1). These substituents confer distinct electronic and steric properties:

- Bromine: A heavy halogen enabling nucleophilic substitution or coupling reactions.

- Difluoromethoxy (-OCF₂H): Enhances lipophilicity and metabolic stability compared to methoxy groups.

- Fluorine: Electron-withdrawing effects increase ring electrophilicity.

- Nitro (-NO₂): Strong electron-withdrawing group, directing further substitutions and enabling reduction to amines.

Synthesis and Applications

The compound is synthesized via multi-step routes, including bromination of precursor aromatic intermediates under controlled conditions. Industrial production often employs continuous flow reactors for scalability and reduced waste . Applications span:

- Organic synthesis: Intermediate for pharmaceuticals, agrochemicals, and materials.

- Medicinal chemistry: Bioactive scaffold due to nitro group interactions with cellular targets.

- Materials science: Building block for fluorinated polymers or liquid crystals.

Properties

IUPAC Name |

1-bromo-3-(difluoromethoxy)-5-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-4-1-3(9)2-5(15-7(10)11)6(4)12(13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHXCFHVRDMTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of a difluoromethoxy-substituted benzene derivative, followed by nitration under controlled conditions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure high yield and purity .

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods are designed to minimize waste and optimize the use of reagents, making the production process more sustainable and cost-effective .

Chemical Reactions Analysis

1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Scientific Research Applications

1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene exerts its effects is primarily through its functional groups. The bromine and nitro groups facilitate electrophilic aromatic substitution reactions, while the difluoromethoxy group can participate in hydrogen bonding and other interactions. These properties make the compound a versatile intermediate in various synthetic pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Nitrobenzene Derivatives

Key Findings:

Substituent Position Effects :

- The difluoromethoxy group at position 3 in the target compound enhances metabolic stability compared to its positional isomer with -OCF₂H at position 2 (). The latter’s reduced steric bulk facilitates faster nucleophilic aromatic substitutions .

- Nitro group position (2 vs. 3) alters electrophilic reactivity. Nitro at position 2 (target compound) deactivates the ring more strongly, directing substitutions to meta positions .

Functional Group Replacements :

- Replacing difluoromethoxy with ethoxy (Table 1, row 5) reduces electron-withdrawing effects, lowering reactivity in Suzuki-Miyaura couplings .

- Absence of difluoromethoxy (e.g., 1-bromo-3-fluoro-2-nitrobenzene) simplifies synthesis but limits applications in fluorinated material design .

Biological Activity :

- Compounds with nitro groups (e.g., target compound) exhibit moderate cytotoxicity via nitroreductase-mediated activation, whereas analogs lacking nitro groups show reduced bioactivity .

Research Case Studies

- Anticancer Potential: The target compound’s nitro group undergoes intracellular reduction to form reactive amines, inhibiting topoisomerase enzymes in cancer cell lines .

- Antimicrobial Activity: Fluorine and bromine synergize to disrupt bacterial membrane proteins, with potency exceeding non-halogenated analogs .

Biological Activity

1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene (CAS No. 1805525-15-8) is a halogenated aromatic compound that has garnered attention in various fields of research, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.00 g/mol. Its structure includes a bromine atom, two fluorine atoms, a nitro group, and a difluoromethoxy substituent, which may influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The presence of the nitro group may facilitate interactions with enzymes involved in metabolic pathways.

- Receptor Binding : The halogenated structure can enhance binding affinity to specific receptors, potentially modulating signaling pathways.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial properties of halogenated compounds similar to this compound against E. coli and S. aureus. Results indicated significant inhibition at concentrations as low as 0.05% . The minimum inhibitory concentration (MIC) for effective compounds was reported around 6.72 mg/mL for E. coli.

- Anti-inflammatory Effects : In vivo studies demonstrated that certain nitro-substituted compounds could significantly reduce carrageenan-induced paw edema in rats, suggesting potential anti-inflammatory properties . The compound's structural features likely contribute to its efficacy in modulating inflammatory responses.

- Cytotoxicity Assays : Research involving various cell lines indicated that the compound could induce apoptosis, with IC50 values indicating moderate cytotoxic effects on cancer cells . These findings highlight the need for further exploration into its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.